molecular formula C7H9N3O3 B8364889 3-ethylamino-4-nitropyridine N-oxide CAS No. 14043-25-5

3-ethylamino-4-nitropyridine N-oxide

Cat. No.: B8364889
CAS No.: 14043-25-5
M. Wt: 183.16 g/mol
InChI Key: WDYLGMDYSBPKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethylamino-4-nitropyridine N-oxide is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

14043-25-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-ethyl-4-nitro-1-oxidopyridin-1-ium-3-amine

InChI

InChI=1S/C7H9N3O3/c1-2-8-6-5-9(11)4-3-7(6)10(12)13/h3-5,8H,2H2,1H3

InChI Key

WDYLGMDYSBPKMV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous K2CO3 (19 g, 144.5 mmol) is suspended in a solution of 3-chloro-4-nitro-pyridine-1-oxide (10 g, 57.8 mmol) in anhydrous acetonitrle (100 mL). Excess diethyl amine (2.0 M) in THF is added to the above suspension with ice-bath cooling. After complete addition of ethylamine, the reaction mixture is allowed to warm to room temperature and stir overnight. The reaction mixture is filtered to remove K2CO3 and the filtrate is evaporated under reduced pressure to remove volatile solvents. The organic residue is subjected to chromatography eluting with 30% EtOAc-hexanes to afford 3-ethylamino-4-nitro-pyridine-1-oxide as an orange solid (8.2 g); 1H NMR (300 MHz, CDCl3): δ 8.0 1 (d, J=7.5 Hz, 1H), 7.91(s, 1H), 7.8 (brs, NH), 7.44 (d, J=7.2 Hz, 1H), 3.30 (t, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H), m/z 184 [M+1]
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Synthesis routes and methods II

Procedure details

Anhydrous K2CO3 (19 g, 144.5 mmol) is suspended in a solution of 3-Chloro-4-nitro-pyridine-1-oxide (10 g, 57.8 mmol) in anhydrous acetonitrle (100 mL). Excess diethyl amine (2.0 M) in THF is added to the above suspension under cold conditions (ice-bath). After complete addition of diethyl amine, the reaction mixture is allowed to warm to room temperature and left stirring overnight. The reaction mixture is filtered to remove K2CO3 and the filtrate evaporated under reduced pressure to remove volatile solvents. The organic residue is subjected to chromatography, eluting with 30% EtOAc-hexanes to afford 3-Ethylamino-4-nitro-pyridine-1-oxide as an orange solid. 1H NMR (300 MHz, CDCl3) δ 8.0 1 (d, J=7.5 Hz, 1H), 7.91(s, 1H), 7.8 (brs, NH), 7.44 (d, J=7.2 Hz, 1H), 3.30 (t, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H), m/z 184 [M+1]
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